ethyl 2-(2,6-dichlorophenoxy)butanoate
Description
Ethyl 2-(2,6-dichlorophenoxy)butanoate is a synthetic chlorinated phenoxy compound characterized by a butanoate ester backbone substituted with a 2,6-dichlorophenoxy group. Structurally, it shares similarities with herbicidal agents such as 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), but its 2,6-dichloro substitution pattern distinguishes it from these analogs.
Properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-10(12(15)16-4-2)17-11-8(13)6-5-7-9(11)14/h5-7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSKJRXYOROXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,6-dichlorophenoxy)butanoate typically involves the esterification of 2-(2,6-dichlorophenoxy)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
2-(2,6-dichlorophenoxy)butanoic acid+ethanol→ethyl 2-(2,6-dichlorophenoxy)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dichlorophenoxy)butanoic acid and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-(2,6-dichlorophenoxy)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,6-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 2-(2,6-dichlorophenoxy)butanoate with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Chlorinated Phenoxy Compounds
| Compound Name | Substituents | Functional Group | Key Applications | Chlorine Positions |
|---|---|---|---|---|
| This compound | 2,6-dichlorophenoxy | Ester | Inferred herbicide/proherbicide | 2,6 |
| 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) | 2,4-dichlorophenoxy | Carboxylic acid | Herbicide (legume selectivity) | 2,4 |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | 2,4-dichlorophenoxy | Carboxylic acid | Broadleaf herbicide | 2,4 |
| MCPP (Mecoprop) | 2-(4-chloro-2-methylphenoxy) | Carboxylic acid | Herbicide (dicot control) | 4-Cl, 2-CH3 |
| 2,6-DCPP (2-(2,6-dichlorophenoxy)propionic acid) | 2,6-dichlorophenoxy | Carboxylic acid | Herbicide/research compound | 2,6 |
Key Findings
Chlorine Substitution Patterns: The 2,6-dichloro configuration in this compound is less common than the 2,4-dichloro pattern seen in widely used herbicides like 2,4-D and 2,4-DB. In contrast, 2,6-DCPP (2-(2,6-dichlorophenoxy)propionic acid) shares the 2,6-dichlorophenoxy group but features a shorter propionic acid chain, which may influence mobility in plant tissues and degradation rates .
However, ester derivatives often act as proherbicides, requiring hydrolysis to the active acid form for phytotoxicity .
Environmental Behavior: Esters such as this compound are typically less water-soluble than their acid counterparts, reducing mobility in aquatic systems. However, microbial degradation pathways (e.g., hydrolysis or oxidative cleavage) may differ, as observed in sand filter studies for compounds like 2,6-DCPP .
Research Findings and Data
- Synthetic Pathways: Analogous compounds, such as methyl esters in pharmaceutical contexts (e.g., methyl 3,3-dimethyl-2-(methylamino)butanoate), highlight the role of esterification in modifying physicochemical properties, supporting inferences about this compound’s stability and synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
